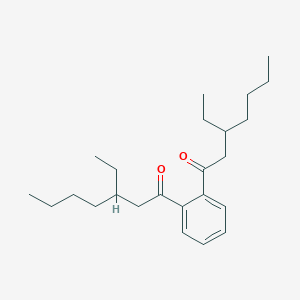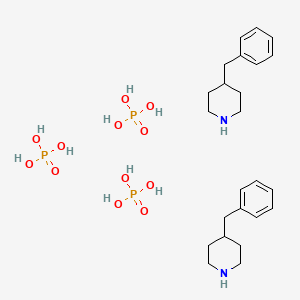
(R)-Cyano(naphthalen-2-yl)methyl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Cyano(naphthalen-2-yl)methyl diethyl phosphate is an organophosphorus compound characterized by the presence of a cyano group, a naphthalene ring, and a diethyl phosphate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyano(naphthalen-2-yl)methyl diethyl phosphate typically involves the reaction of naphthalene derivatives with diethyl phosphite under specific conditions. One common method involves the use of a palladium catalyst, such as Pd(PPh3)4, to facilitate the cross-coupling of H-phosphonate diesters with aryl halides . This reaction is often carried out under microwave irradiation to achieve high yields in a short time.
Industrial Production Methods
Industrial production of ®-Cyano(naphthalen-2-yl)methyl diethyl phosphate may involve large-scale adaptations of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield. The use of copper-catalyzed reactions with diaryliodonium salts at room temperature is another method that can be scaled up for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
®-Cyano(naphthalen-2-yl)methyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethyl phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include phosphonate esters, amines, and substituted naphthalene derivatives .
Aplicaciones Científicas De Investigación
®-Cyano(naphthalen-2-yl)methyl diethyl phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other organophosphorus compounds.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ®-Cyano(naphthalen-2-yl)methyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes and proteins. The cyano group and diethyl phosphate moiety play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares a similar naphthalene and diethyl phosphate structure but includes a triazole ring.
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride: Another naphthalene derivative with different functional groups.
Uniqueness
®-Cyano(naphthalen-2-yl)methyl diethyl phosphate is unique due to its specific combination of a cyano group, naphthalene ring, and diethyl phosphate moiety. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
820969-50-4 |
|---|---|
Fórmula molecular |
C16H18NO4P |
Peso molecular |
319.29 g/mol |
Nombre IUPAC |
[(R)-cyano(naphthalen-2-yl)methyl] diethyl phosphate |
InChI |
InChI=1S/C16H18NO4P/c1-3-19-22(18,20-4-2)21-16(12-17)15-10-9-13-7-5-6-8-14(13)11-15/h5-11,16H,3-4H2,1-2H3/t16-/m0/s1 |
Clave InChI |
OYLWRGIGSIHXMY-INIZCTEOSA-N |
SMILES isomérico |
CCOP(=O)(OCC)O[C@@H](C#N)C1=CC2=CC=CC=C2C=C1 |
SMILES canónico |
CCOP(=O)(OCC)OC(C#N)C1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


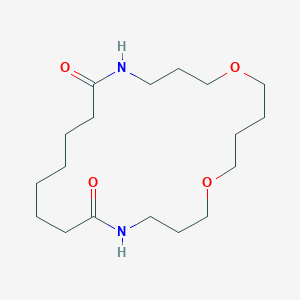
![5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine](/img/structure/B12531107.png)
![Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]-](/img/structure/B12531115.png)
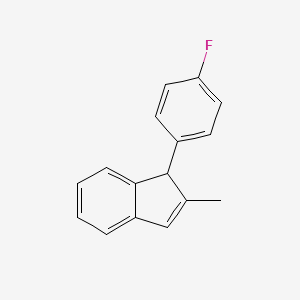


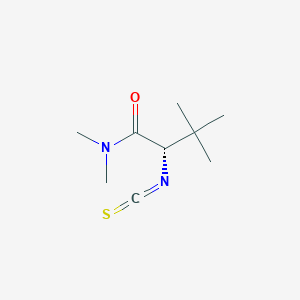
![4-[Dibutyl(chloro)stannyl]but-3-en-1-ol](/img/structure/B12531159.png)
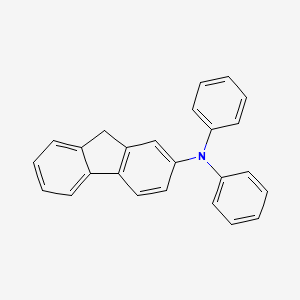
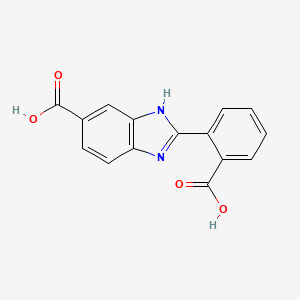
![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)
![1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene](/img/structure/B12531182.png)
